molecular formula C25H19F2N3O B2852593 8-ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-80-2

8-ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2852593
CAS No.: 866589-80-2
M. Wt: 415.444
InChI Key: FAZJGNRMZLHAJA-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinoline derivative characterized by an ethoxy group at position 8, a 4-fluorophenyl substituent at position 3, and a (4-fluorophenyl)methyl group at position 3. Its structure combines a fused pyrazole-quinoline core with fluorinated aromatic moieties, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-11-12-23-21(13-20)25-22(15-30(23)14-16-3-7-18(26)8-4-16)24(28-29-25)17-5-9-19(27)10-6-17/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZJGNRMZLHAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Pyrazoloquinoline Derivatives

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Position 3 Position 5 Substituent Position 8/Other Modifications Key References
8-Ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (Target) 4-Fluorophenyl (4-Fluorophenyl)methyl Ethoxy
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl 4-Methylbenzyl 7,8-Dimethoxy
8-Fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl (2-Methoxyphenyl)methyl Fluoro
3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl (4-Methoxyphenyl)methyl Fluoro
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Phenyl Quinolin-3-yl Ethyl ester at position 7

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : Fluorinated aryl groups (e.g., at position 3) improve lipophilicity and bioavailability compared to methoxy or ethoxy analogues .
  • Position 8 Modifications: Ethoxy (target compound) vs.
  • Position 5 Substituents : The (4-fluorophenyl)methyl group in the target compound may enhance selectivity compared to bulkier substituents like 4-methylbenzyl () or heteroaromatic moieties ().

Pharmacological and Binding Properties

While direct data for the target compound are lacking, insights can be inferred from analogues:

  • Neurotensin Receptor Agonism: A related compound, 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, showed potent activity in GPR35 and NTR1 assays at 10 µM . The target’s ethoxy group may reduce metabolic degradation compared to methoxy analogues.
  • Kinase Inhibition: Pyrazoloquinolines with similar substitution patterns (e.g., fluorophenyl groups) have been reported to inhibit kinases like CDK2 and EGFR .

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